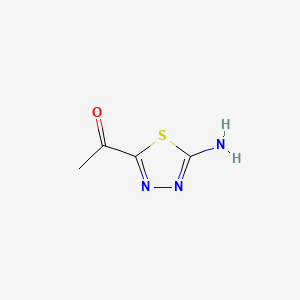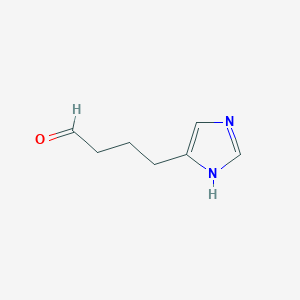![molecular formula C5H6N4 B13117957 1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)
1,4-Dihydroimidazo[2,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroimidazo[2,1-c][1,2,4]triazine typically involves the coupling of diazoimidazoles with various CH-active two-carbon synthons. One common method is the reaction between diazopyrazole or diazoimidazoles and isoxazolyl-derived enamines under mild conditions . Another approach involves the cyclization of azo compounds obtained by the coupling of 5-diazoimidazoles with diethyl esters of nitro-, chloro-, bromo-, and acetylaminomalonic acids under base catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogen or nitro groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-c][1,2,4]triazines, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dihydroimidazo[2,1-c][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dihydroimidazo[2,1-c][1,2,4]triazine involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with nucleic acid synthesis and function, making it effective against rapidly dividing cells, such as cancer cells and microorganisms . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1,4-Dihydroimidazo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
1,4-Dihydroimidazo[5,1-c][1,2,4]triazine: Similar in structure but may have different biological activities and applications.
Imidazo[2,1-b][1,3]thiazoles: Another class of heterocyclic compounds with distinct properties and uses.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C5H6N4 |
|---|---|
Molecular Weight |
122.13 g/mol |
IUPAC Name |
1,4-dihydroimidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H6N4/c1-3-9-4-2-7-8-5(9)6-1/h1-3H,4H2,(H,6,8) |
InChI Key |
UABDINBFKFJAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC2=NC=CN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















